molecular formula C21H26FN5O5S B14094936 {1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone

{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B14094936
M. Wt: 479.5 g/mol
InChI Key: GFRYTUSPYGNGMS-UHFFFAOYSA-N
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Description

{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of pyrimidine, piperidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperidine intermediates, followed by their sulfonylation and subsequent coupling with the piperazine derivative. Common reagents used in these reactions include sulfonyl chlorides, fluorinated aromatic compounds, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of {1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C21H26FN5O5S

Molecular Weight

479.5 g/mol

IUPAC Name

5-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]sulfonyl-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C21H26FN5O5S/c1-14-18(19(28)24-21(30)23-14)33(31,32)27-8-4-5-15(13-27)20(29)26-11-9-25(10-12-26)17-7-3-2-6-16(17)22/h2-3,6-7,15H,4-5,8-13H2,1H3,(H2,23,24,28,30)

InChI Key

GFRYTUSPYGNGMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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